molecular formula C12H21NO3 B1528065 6-Boc-1-hydoxy-6-aza-spiro[3.4]octane CAS No. 1341039-44-8

6-Boc-1-hydoxy-6-aza-spiro[3.4]octane

Cat. No.: B1528065
CAS No.: 1341039-44-8
M. Wt: 227.3 g/mol
InChI Key: XVJZTDDYLWCINU-UHFFFAOYSA-N
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Description

6-Boc-1-hydroxy-6-aza-spiro[3.4]octane is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) in the six-membered ring and an oxygen atom (oxa) in the smaller ring. The tert-butoxycarbonyl (Boc) group at position 6 serves as a protective group for the amine, enhancing stability during synthetic processes . Such spiro scaffolds are valued in medicinal chemistry for their conformational rigidity, which can improve target binding and metabolic stability .

Properties

IUPAC Name

tert-butyl 3-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(8-13)5-4-9(12)14/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJZTDDYLWCINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745369
Record name tert-Butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60745369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341039-44-8
Record name 6-Azaspiro[3.4]octane-6-carboxylic acid, 1-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341039-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The primary preparation method for 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane involves the nucleophilic substitution reaction of a Boc-protected azaspiro compound with electrophilic reagents under basic conditions. The key intermediate is tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, which undergoes further functionalization to introduce the hydroxy group at the 1-position of the spiro ring system.

Detailed Preparation Procedure

A representative synthesis is described as follows:

  • Starting Material: tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (Compound 1)
  • Reagents: 2-chloro-6-(trifluoromethyl)isonicotinonitrile (Compound 2), caesium carbonate (Cs2CO3)
  • Solvent: N,N-dimethylformamide (DMF)
  • Conditions: Room temperature (~20 °C), 16 hours stirring

Procedure:

  • Combine Compound 1 (950 mg, 4.18 mmol), Compound 2 (1.03 g, 4.99 mmol), Cs2CO3 (2.73 g, 8.4 mmol), and DMF (22 mL) in a reaction vessel.
  • Stir the mixture at room temperature for 16 hours.
  • Partition the reaction mixture between water, brine, aqueous 1M HCl, and ethyl acetate (EtOAc).
  • Separate the organic layer and re-extract the aqueous layer with EtOAc.
  • Combine organic extracts, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
  • Purify the residue by silica gel chromatography using a gradient of 0–40% EtOAc in hexanes.

Outcome:

  • The product, 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane (Compound 3), is obtained as a yellow oil.
  • Yield: 63%
  • Characterization: $$ ^1H $$ NMR (300 MHz, DMSO-d6) shows characteristic peaks including a singlet at 1.36 ppm corresponding to the tert-butyl group.
  • LC-MS confirms the molecular ion at m/z 342.0 (M+1 - C4H9).

Reaction Conditions and Optimization

Parameter Condition Notes
Base Caesium carbonate (Cs2CO3) Strong base, promotes nucleophilic substitution
Solvent N,N-Dimethylformamide (DMF) Polar aprotic solvent, stabilizes intermediates
Temperature 20 °C (room temperature) Mild conditions prevent decomposition
Reaction Time 16 hours Ensures complete conversion
Workup Partition with water, brine, 1M HCl, and EtOAc Efficient extraction and purification
Purification Silica gel chromatography Gradient elution with EtOAc/hexanes
Yield 63% Moderate yield, typical for such transformations

Mechanistic Insights

The reaction likely proceeds via deprotonation of the hydroxy group by Cs2CO3, generating a nucleophilic alkoxide intermediate. This intermediate attacks the electrophilic 2-chloro-6-(trifluoromethyl)isonicotinonitrile, resulting in substitution of the chlorine atom with the spirocyclic hydroxy-aza moiety. The Boc group remains intact throughout the reaction, providing protection to the nitrogen and enhancing selectivity.

Alternative Preparation Approaches

While the above method is the most documented and practical, alternative synthetic routes may involve:

  • Direct Boc-protection of 1-hydroxy-6-aza-spiro[3.4]octane starting from the free amine.
  • Use of other bases such as potassium carbonate or organic amines, though cesium carbonate offers superior reactivity.
  • Variation in solvents, including dimethyl sulfoxide (DMSO) or acetonitrile, depending on solubility and reaction kinetics.

However, these alternatives require further experimental validation and optimization to match the efficiency and selectivity of the described method.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome
1 tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Starting material (Boc-protected spiro compound)
2 2-chloro-6-(trifluoromethyl)isonicotinonitrile, Cs2CO3, DMF, 20 °C, 16 h Nucleophilic substitution reaction
3 Partition with water, brine, 1M HCl, EtOAc Extraction and purification
4 Silica gel chromatography (0–40% EtOAc/hexanes) Isolation of pure product
5 Characterization (NMR, LC-MS) Confirmation of structure and purity
6 Yield: 63% Moderate, efficient synthesis

Research Findings and Practical Considerations

  • The use of cesium carbonate as a base is critical for achieving good yields due to its strong basicity and solubility in DMF.
  • The Boc protecting group is stable under the reaction conditions, allowing selective functionalization without deprotection.
  • The reaction proceeds efficiently at room temperature, avoiding harsh thermal conditions that could degrade sensitive functional groups.
  • The purification strategy using silica gel chromatography with a gradient elution is effective for isolating the desired compound free from side products.
  • Spectroscopic analysis confirms the integrity of the spirocyclic structure and the presence of the hydroxy and Boc groups.

Chemical Reactions Analysis

Types of Reactions

6-Boc-1-hydoxy-6-aza-spiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl derivatives, reduced spiro compounds, and substituted spiro derivatives .

Scientific Research Applications

6-Boc-1-hydoxy-6-aza-spiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Boc Group Impact: The Boc group in the target compound increases molecular weight and steric bulk compared to non-Boc analogues like 2-Oxa-6-azaspiro[3.4]octane. This enhances stability during synthesis but may reduce solubility .
  • Ring Systems : Oxa rings (e.g., in 2-Oxa-6-azaspiro[3.4]octane) introduce different electronic effects compared to purely azaspiro systems, affecting reactivity and binding interactions .

Physicochemical Properties and Correlations

Topological indices (e.g., Gourava and hyper-Gourava indices) have been used to predict properties like entropy and acentric factor in octane isomers .

  • Melting Points : Analogues like 2-Oxa-6-azaspiro[3.4]octane have a melting point of 187°C , whereas the Boc and hydroxyl groups in the target compound may reduce crystallinity, requiring salt formation (e.g., hemioxalate) for purification .

Biological Activity

Overview

6-Boc-1-hydoxy-6-aza-spiro[3.4]octane is a spirocyclic compound notable for its unique structural features, including a spiro junction between a six-membered and a three-membered ring. This compound has gained attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, which make it versatile for further chemical modifications. Its molecular formula is C_{13}H_{21}N_{1}O_{2}, with a molecular weight of approximately 227.30 g/mol. The structural characteristics contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxyl group can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction : Reduction reactions can yield different derivatives that may exhibit altered biological properties.
  • Substitution : The tert-butyl group can be replaced with other functional groups, potentially enhancing the compound's bioactivity.

Biological Activity

Preliminary studies have indicated that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Research has suggested potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition : The compound has been investigated as a precursor for synthesizing novel inhibitors targeting enzymes associated with various diseases, including cancer and neurodegenerative disorders.
  • Cytotoxicity : Initial cytotoxicity assays have shown that the compound may affect cell viability in certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against specific bacterial strains
Enzyme InhibitionPotential inhibitors for kinases involved in cancer
CytotoxicityAffects viability in cancer cell lines

Case Study: Enzyme Inhibition

In one study, this compound was used to synthesize derivatives that showed significant inhibitory activity against several kinases implicated in cancer progression. These findings suggest that the compound could serve as a scaffold for developing new therapeutic agents targeting kinase pathways.

Case Study: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens. Results indicated promising activity against Gram-positive bacteria, warranting further investigation into its mechanism of action and potential applications in antibiotic development.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the Boc group into 6-aza-spiro[3.4]octane derivatives?

  • Methodology : The tert-butyloxycarbonyl (Boc) group is typically introduced via carbamate formation using Boc anhydride (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃). For spirocyclic systems, regioselective protection of the secondary amine is critical. For example, tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1263132-31-5) was synthesized by reacting the free amine with Boc₂O in dichloromethane . Kinetic monitoring via TLC or NMR ensures complete protection.

Q. How can the hydroxy group at position 1 of the spiro[3.4]octane scaffold be introduced?

  • Methodology : Hydroxy groups are often incorporated via oxidation (e.g., Baeyer-Villiger oxidation) or nucleophilic substitution. For instance, spirocyclic ketones (e.g., 6-oxo derivatives) can undergo stereoselective reduction using NaBH₄ or LiAlH₄ to yield secondary alcohols. In related compounds, oxidation of pyrrolidine rings with m-CPBA generated epoxy intermediates, which were hydrolyzed to diols .

Q. What spectroscopic techniques are most effective for characterizing 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane?

  • Methodology :

  • ¹H/¹³C NMR : Assign spiro junction protons (δ 3.5–4.5 ppm for oxa/aza rings) and Boc tert-butyl signals (δ 1.2–1.4 ppm).
  • IR : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and hydroxy O-H stretch (~3200–3600 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error.
  • X-ray crystallography : Resolve spirocyclic conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does the Boc group affect the hydrolytic stability of 6-aza-spiro[3.4]octane under varying pH conditions?

  • Methodology : Conduct pH-dependent stability assays (pH 1–10) using HPLC or ¹H NMR to monitor Boc deprotection. Compare half-life (t₁/₂) with other protecting groups (e.g., Cbz or Fmoc). For example, tert-butyl derivatives in spiro compounds showed >90% stability at pH 7.4 (37°C, 24 hrs) but rapid cleavage at pH <2 .

Q. What strategies mitigate ring strain in spiro[3.4]octane systems during functionalization?

  • Methodology :

  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict strain energy and reactive sites.
  • Ring-opening minimization : Employ low-temperature reactions (-78°C) and sterically hindered bases (e.g., LDA) to avoid undesired rearrangements.
  • Protecting group synergy : Pair Boc with acid-labile groups (e.g., THP) to balance stability during multi-step synthesis .

Q. How do substituent variations (e.g., Boc vs. Cbz) influence biological activity in spiro[3.4]octane derivatives?

  • Methodology : Compare EC₅₀ values in target-specific assays (e.g., antimicrobial or kinase inhibition). For example:

CompoundSubstituentBiological Activity (EC₅₀, μM)Reference
6-Boc derivativeBoc, hydroxyUnder investigation
2,6-Diazaspiro[3.4]octaneNH₂, NH₂Antimicrobial (EC₅₀ = 0.79)
Ethyl 7-oxo-5-thiaspiroS, esterAntimalarial (EC₅₀ = 0.26)
  • Experimental design : Use isogenic microbial strains or cancer cell lines to assess potency and selectivity.

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for Boc-protected spirocycles: How to address them?

  • Analysis : Variations in yields (e.g., 40–85%) may arise from differences in solvent polarity (THF vs. DMF) or purification methods (column chromatography vs. crystallization). For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate was isolated in 72% yield using silica gel chromatography, while analogous compounds required reverse-phase HPLC for ≥95% purity .
  • Resolution : Optimize reaction stoichiometry (1.2 eq Boc₂O) and employ inert atmospheres to suppress side reactions.

Methodological Recommendations

Designing experiments to study ring-opening reactions of 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane

  • Approach :

Acid/Base Catalysis : Treat with TFA (for Boc removal) or NaOH (for ester hydrolysis) and monitor intermediates via LC-MS.

Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C).

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in hydroxy group) to trace oxygen migration during rearrangement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Boc-1-hydoxy-6-aza-spiro[3.4]octane
Reactant of Route 2
Reactant of Route 2
6-Boc-1-hydoxy-6-aza-spiro[3.4]octane

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